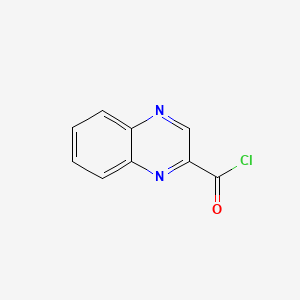

Quinoxaline-2-carbonyl chloride

Descripción

Contextual Significance of Quinoxaline (B1680401) Scaffolds in Advanced Organic and Pharmaceutical Chemistry

The quinoxaline scaffold, a fusion of a benzene (B151609) and a pyrazine (B50134) ring, is a privileged structure in medicinal chemistry. researchgate.netmdpi.comwikipedia.org This assertion stems from the wide spectrum of pharmacological activities exhibited by quinoxaline derivatives, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antimalarial properties. researchgate.netmdpi.comnih.gov The versatility of the quinoxaline ring system allows it to interact with various biological targets, making it a focal point in the design and development of novel therapeutic agents. researchgate.nettandfonline.com In advanced organic chemistry, quinoxalines serve as crucial building blocks for creating complex heterocyclic systems and functional materials, finding use as dyes, and in the development of organic semiconductors. mdpi.comijpsjournal.com

Role of Quinoxaline-2-carbonyl Chloride as a Versatile Synthetic Precursor

This compound's significance lies in its role as a versatile synthetic precursor. smolecule.commanchester.ac.uk The presence of the highly reactive acid chloride functional group allows for a variety of chemical transformations, primarily through nucleophilic acyl substitution reactions. youtube.com This reactivity enables chemists to readily introduce a wide range of functional groups and build more elaborate molecular architectures. For instance, it can be reacted with amines to form amides, with alcohols to form esters, and with other nucleophiles to generate a library of quinoxaline derivatives. nih.gov This adaptability makes it an indispensable tool for creating novel compounds for drug discovery and materials science research. tandfonline.comrsc.org

Historical Development and Emerging Research Trends

The synthesis of quinoxaline derivatives dates back to 1884, with the condensation of o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound being the classical method. mdpi.com Over the years, synthetic methodologies have evolved significantly, with a growing emphasis on more efficient, environmentally friendly, and versatile approaches. tandfonline.comrsc.org

Current research trends are focused on leveraging the reactivity of this compound and its derivatives for various applications. There is a strong interest in developing new catalysts and reaction conditions to expand the scope of its transformations. mdpi.com A significant area of emerging research involves the synthesis of novel quinoxaline-based compounds as potential therapeutic agents, particularly in the fields of oncology and infectious diseases. researchgate.netmdpi.comnih.govnih.gov Furthermore, the unique photophysical properties of certain quinoxaline derivatives are being explored for their use in materials science, such as in the development of dye-sensitized solar cells and fluorescent probes. mdpi.comwu.ac.th The ongoing exploration of quinoxaline chemistry promises to yield new molecules with enhanced biological activities and novel material properties. rsc.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₅ClN₂O |

| Molecular Weight | 192.60 g/mol |

| Melting Point | 113-115 °C |

| Appearance | Clear colorless to pale yellow liquid |

| LogP | 2.12 |

| Polar Surface Area | 42.85 Ų |

Data sourced from: smolecule.comuni.luepa.gov

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

quinoxaline-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOPDQKNXOCUBSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90203205 | |

| Record name | Quinoxaline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54745-92-5 | |

| Record name | 2-Quinoxalinecarbonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54745-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalinecarbonyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054745925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90203205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-2-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.905 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Quinoxalinecarbonyl chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MLT97E8ND2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Quinoxaline 2 Carbonyl Chloride

Established Pathways from Carboxylic Acid Precursors

The most direct and conventional methods for synthesizing quinoxaline-2-carbonyl chloride begin with its corresponding carboxylic acid, quinoxaline-2-carboxylic acid. This approach leverages well-established reactions for converting carboxylic acids into highly reactive acid chlorides.

The transformation of quinoxaline-2-carboxylic acid into its acid chloride is most commonly accomplished using standard halogenating agents. Thionyl chloride (SOCl₂) is a frequently used reagent for this purpose. The reaction mechanism begins with the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride. This process forms a chlorosulfite intermediate, which enhances the leaving group potential of the hydroxyl group. Subsequently, a chloride anion, produced during the reaction, attacks the carbonyl carbon, resulting in the formation of the desired this compound and the release of gaseous byproducts, sulfur dioxide and hydrogen chloride. This general mechanism is a standard procedure in organic synthesis for creating acid chlorides from carboxylic acids.

Similarly, other halogenating agents like phosphorus pentachloride (PCl₅) and oxalyl chloride can be employed. Oxalyl chloride, for instance, has been used to activate quinoxaline-2-carboxylic acid for subsequent reactions with amines, which proceeds through the in-situ formation of the reactive acid chloride intermediate.

Table 1: Synthesis of this compound from Quinoxaline-2-carboxylic Acid

| Reactant | Halogenating Agent | Typical Conditions | Products |

| Quinoxaline-2-carboxylic Acid | Thionyl Chloride (SOCl₂) | Reflux in neat SOCl₂ or with a solvent like toluene | This compound, SO₂, HCl |

| Quinoxaline-2-carboxylic Acid | Phosphorus Pentachloride (PCl₅) | Stirring in an inert solvent | This compound, POCl₃, HCl |

| Quinoxaline-2-carboxylic Acid | Oxalyl Chloride ((COCl)₂) | Catalytic DMF in a solvent like CH₂Cl₂ at 0 °C to room temp. | This compound, CO, CO₂, HCl |

The synthesis of this compound from indolo[2,3-b]quinoxaline-2-carboxylic acid derivatives is not a commonly documented or established pathway in the reviewed scientific literature. The synthesis of indolo[2,3-b]quinoxalines typically involves the condensation of o-phenylenediamines with isatin (B1672199) derivatives. thieme-connect.comorganic-chemistry.org These complex heterocyclic systems are generally the target products rather than starting materials for the synthesis of simpler quinoxaline (B1680401) structures.

A hypothetical conversion would necessitate a multi-step process involving the oxidative cleavage of the indole (B1671886) ring system. Such a transformation would be synthetically complex, likely resulting in low yields and the formation of numerous byproducts, making it an inefficient and non-standard route for the preparation of this compound.

Alternative Synthetic Routes and Strategies

The direct synthesis of this compound via chlorination of an unsubstituted quinoxaline ring is a challenging approach due to issues of regioselectivity. The quinoxaline ring system has multiple sites susceptible to electrophilic or radical attack. The functionalization of 2,3-dichloroquinoxaline (B139996) is a more common strategy, indicating that direct chlorination can occur on the pyrazine (B50134) ring. nih.gov However, achieving selective monochlorination and subsequent carbonylation at the C-2 position in a single step is not a standard procedure.

A more plausible, albeit indirect, route would involve starting with a pre-functionalized precursor like quinoxalin-2(1H)-one. The C-H functionalization of quinoxalin-2(1H)-ones, particularly at the C3-position, is an area of active research. nih.govresearchgate.netmdpi.com A multi-step sequence could be envisioned where the 2-position is first activated or converted to a suitable leaving group, followed by the introduction of the carbonyl chloride function.

Catalytic carbonylation represents a powerful tool in organic synthesis for introducing carbonyl groups. In principle, this compound could be synthesized via the carbonylation of a 2-haloquinoxaline, such as 2-chloroquinoxaline. This type of reaction is typically catalyzed by palladium complexes in the presence of carbon monoxide (CO). The mechanism would likely involve the oxidative addition of the palladium catalyst to the carbon-halogen bond of the quinoxaline, followed by CO insertion and subsequent reductive elimination to yield the acid chloride.

While this method is well-established for other aromatic and heteroaromatic systems, its specific application for the high-yield synthesis of this compound is not extensively reported in the literature, suggesting it remains a more specialized or less-explored option.

Table 2: Hypothetical Carbonylation Route to this compound

| Substrate | Reagents | Catalyst | Potential Product |

| 2-Chloroquinoxaline | Carbon Monoxide (CO), Chloride source | Palladium(0) or Palladium(II) complex | This compound |

A plausible, though not widely documented, pathway to this compound could be initiated from 2-aminoquinoxaline, leveraging a transformation analogous to the Sandmeyer reaction. wikipedia.orgnumberanalytics.comnih.govbyjus.com The Sandmeyer reaction is a versatile method for converting aromatic amines into a wide array of functional groups via a diazonium salt intermediate. wikipedia.orgnih.gov

The proposed sequence would begin with the diazotization of 2-aminoquinoxaline using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to form the corresponding quinoxaline-2-diazonium salt. This highly reactive intermediate could then be subjected to a copper(I)-catalyzed reaction with carbon monoxide and a chloride source. This would proceed through a radical-nucleophilic aromatic substitution mechanism to introduce the carbonyl chloride group at the 2-position, with the evolution of nitrogen gas. wikipedia.org While theoretically sound, the practical application and optimization of this specific transformation for this compound require further investigation.

Optimization of Synthetic Yields and Purity

The successful synthesis of research-grade this compound hinges on the careful optimization of reaction parameters and the application of effective purification methods.

Influence of Reaction Conditions on Product Formation

The transformation of 2-quinoxalinecarboxylic acid to this compound is sensitive to several factors that can significantly impact the yield and purity of the final product. Key among these are the choice of chlorinating agent, solvent, reaction temperature, and reaction time.

Commonly, thionyl chloride (SOCl₂) or oxalyl chloride are employed as chlorinating agents. The choice between them can influence the reaction's side products and the ease of purification. For instance, using pyridine (B92270) as a catalyst in reactions involving phenacyl bromides and phenylene-1,2-diamines to form quinoxalines has been shown to be efficient, with a 10% mole equivalent of pyridine being sufficient for reaction completion. acgpubs.org

The reaction solvent also plays a crucial role. Solvents like tetrahydrofuran (B95107) (THF) are often used. acgpubs.org The temperature at which the reaction is conducted must be carefully controlled to prevent unwanted side reactions and decomposition of the product. Similarly, the reaction time needs to be optimized; a reaction that is too short may result in incomplete conversion, while an overly long reaction time can lead to the formation of impurities.

Recent advancements in synthetic methodologies have explored the use of microwave irradiation to accelerate quinoxaline synthesis, offering advantages such as faster reaction times, easier handling, and high yields. researchgate.net Another innovative approach involves microdroplet-assisted reactions, which can be completed in milliseconds with high conversion rates without the need for a catalyst. frontiersin.org

The following table summarizes the impact of various catalysts on the synthesis of quinoxaline derivatives, which can inform the optimization of this compound synthesis:

| Catalyst | Solvent | Temperature | Yield (%) | Reference |

| Pyridine (10 mol%) | Tetrahydrofuran | Room Temperature | 85-92 | acgpubs.org |

| CrCl₂·6H₂O | Ethanol (B145695) | Room Temperature | High | orientjchem.org |

| PbBr₂ | Ethanol | Room Temperature | High | orientjchem.org |

| CuSO₄·5H₂O | Ethanol | Room Temperature | High | orientjchem.org |

| Alumina-Supported Heteropolyoxometalates | Toluene | Room Temperature | 92 | nih.gov |

| Sulfated Polyborate | Solvent-free | Not specified | High | ias.ac.in |

Advanced Purification Techniques for Research-Grade Material

Obtaining this compound of a purity suitable for research applications often requires more than simple filtration and washing. Advanced purification techniques are essential to remove residual starting materials, catalysts, and byproducts.

Recrystallization is a fundamental technique for purifying solid compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at an elevated temperature but poorly at room temperature, while the impurities remain either soluble or insoluble at all temperatures. For quinoxaline derivatives, solvents like methanol (B129727) or ethanol are often used for recrystallization. researchgate.net

Chromatography offers a higher degree of separation. Column chromatography , using silica (B1680970) gel or alumina (B75360) as the stationary phase and an appropriate eluent system, can effectively separate the desired product from closely related impurities. The progress of the separation is typically monitored by Thin Layer Chromatography (TLC) . acgpubs.org

For volatile compounds, distillation or sublimation under reduced pressure can be effective purification methods. The choice of technique depends on the physical properties of this compound and its impurities.

Challenges and Considerations in Precursor Synthesis (e.g., Oxidation of Methylquinoxalines)

The synthesis of the immediate precursor, 2-quinoxalinecarboxylic acid, is a critical step that presents its own set of challenges. sapub.org A common route to this precursor is the oxidation of 2-methylquinoxaline (B147225). chemicalbook.com

The oxidation of the methyl group to a carboxylic acid requires a strong oxidizing agent. However, the quinoxaline ring itself is susceptible to oxidation, which can lead to the formation of undesired byproducts or even ring-opening. Therefore, selecting an appropriate oxidizing agent and carefully controlling the reaction conditions is paramount to achieving a good yield of 2-quinoxalinecarboxylic acid.

Furthermore, the synthesis of 2-methylquinoxaline often involves the condensation of o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov While this is a widely used method, it can suffer from drawbacks such as long reaction times and the need for metal catalysts. frontiersin.org The presence of impurities from this initial step can carry over and complicate the subsequent oxidation and chlorination reactions. Researchers have explored various catalysts and reaction conditions, including green chemistry approaches, to improve the efficiency and environmental friendliness of this condensation reaction. ias.ac.innih.gov

Reactivity and Mechanistic Considerations of Quinoxaline 2 Carbonyl Chloride

Electrophilic Reactivity and Nucleophilic Acyl Substitution Mechanisms

Quinoxaline-2-carbonyl chloride, as a derivative of a carboxylic acid, exhibits significant electrophilic character at the carbonyl carbon. This inherent reactivity is the foundation for its participation in a variety of chemical transformations, primarily governed by the nucleophilic acyl substitution mechanism. chemistrytalk.orgmasterorganicchemistry.combyjus.com This mechanism is a two-step process: nucleophilic addition followed by elimination of a leaving group. masterorganicchemistry.comkhanacademy.org

The reactivity of this compound in nucleophilic acyl substitution reactions is influenced by several factors. The electron-withdrawing nature of the quinoxaline (B1680401) ring system enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Steric hindrance around the reaction center can also play a role, with bulky nucleophiles or substituents on the quinoxaline ring potentially slowing down the reaction rate.

Derivatization through Amide Bond Formation

The reaction of this compound with primary and secondary amines is a robust and widely utilized method for the synthesis of quinoxaline-2-carboxamides. This transformation follows the general mechanism of nucleophilic acyl substitution, where the amine acts as the nucleophile. uomustansiriyah.edu.iqnih.gov The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the this compound, leading to the formation of a tetrahedral intermediate. Subsequent elimination of the chloride leaving group results in the formation of the stable amide bond.

A series of N-substituted quinoxaline-2-carboxamides have been synthesized by reacting quinoxaline-2-carboxylic acid, activated with oxalyl chloride to form the acyl chloride in situ, with a variety of primary and secondary amines. nih.gov This methodology allows for the introduction of diverse functionalities onto the amide nitrogen, enabling the exploration of structure-activity relationships for various applications.

To illustrate the versatility of this reaction, a selection of synthesized quinoxaline-2-carboxamides is presented in the table below. The reactions are typically carried out in a suitable solvent and may require a base to neutralize the hydrogen chloride gas that is liberated during the reaction. uomustansiriyah.edu.iq

| Amine Reactant | Resulting Quinoxaline-2-carboxamide |

| Benzylamine | N-benzylquinoxaline-2-carboxamide |

| 4-Methoxybenzylamine | N-(4-methoxybenzyl)quinoxaline-2-carboxamide |

| N-methylaniline | N-methyl-N-phenylquinoxaline-2-carboxamide |

| Piperidine | (Piperidin-1-yl)(quinoxalin-2-yl)methanone |

Esterification Reactions

This compound readily undergoes esterification with a wide range of alcohols to produce the corresponding quinoxaline-2-carboxylates. This reaction is a classic example of nucleophilic acyl substitution, where the alcohol serves as the nucleophile. chemguide.co.uk The oxygen atom of the alcohol's hydroxyl group attacks the carbonyl carbon of the acyl chloride. chemguide.co.uk Following the formation of a tetrahedral intermediate, the chloride ion is eliminated, and a proton is lost from the hydroxyl group, yielding the ester and hydrogen chloride. chemguide.co.uk

This reaction is highly efficient and is often the preferred method for the laboratory synthesis of esters due to the high reactivity of acid chlorides. uomustansiriyah.edu.iq The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270), to scavenge the HCl produced, thereby driving the reaction to completion. uomustansiriyah.edu.iq

The versatility of this method allows for the synthesis of a diverse array of quinoxaline-2-carboxylates by simply varying the alcohol reactant. For instance, reaction with simple alkyl alcohols like methanol (B129727) or ethanol (B145695) will produce the corresponding methyl or ethyl esters. More complex alcohols can also be employed to introduce a variety of functional groups into the ester moiety.

The table below provides examples of quinoxaline-2-carboxylates that can be synthesized from this compound and different alcohols.

| Alcohol Reactant | Resulting Quinoxaline-2-carboxylate |

| Methanol | Methyl quinoxaline-2-carboxylate |

| Ethanol | Ethyl quinoxaline-2-carboxylate nih.gov |

| Isopropanol | Isopropyl quinoxaline-2-carboxylate |

| Benzyl alcohol | Benzyl quinoxaline-2-carboxylate acs.org |

Thiocyanate and Isothiocyanate Derivative Formations

The introduction of thiocyanate and isothiocyanate functionalities onto the quinoxaline scaffold can lead to compounds with interesting chemical and biological properties. While direct reaction of this compound with a thiocyanate salt can be envisioned to proceed via nucleophilic acyl substitution, the formation of isothiocyanate derivatives often involves multi-step synthetic sequences.

One reported method for the synthesis of quinoxaline-containing thiocyanates involves the reaction of quinoxaline-2-carbohydrazide with potassium thiocyanate in the presence of an acid, followed by treatment with a basic solution. nih.gov This suggests an indirect route to access such derivatives, where the carbohydrazide serves as a precursor.

Furthermore, a Lewis acid-mediated selective C3-isothiocyanation of quinoxalin-2(1H)-ones has been described, utilizing N-thiocyanatosaccharin as the isothiocyanate source under visible light conditions. nih.gov Although this reaction does not start from this compound, it highlights a modern approach to introduce the isothiocyanate group onto a pre-existing quinoxaline ring system. The subsequent conversion of these isothiocyanates into thiourea derivatives has also been demonstrated. nih.gov

Reactivity in Cyclization and Annulation Reactions

This compound is a valuable precursor for the construction of more complex heterocyclic systems through cyclization and annulation reactions. The reactive acyl chloride functionality can be readily transformed into other functional groups that can then participate in intramolecular or intermolecular ring-forming reactions.

For instance, the conversion of this compound to a quinoxaline-2-carboxamide, as described in section 3.2.1, can be a prelude to a cyclization reaction. The amide nitrogen or other atoms within the N-substituent can act as nucleophiles to attack an electrophilic site on the quinoxaline ring or a tethered side chain, leading to the formation of a new ring.

Annulation reactions, which involve the formation of a new ring fused to the existing quinoxaline system, can also be facilitated by the reactivity of the this compound. For example, the carbonyl group can be used to introduce a side chain that is subsequently involved in a palladium-catalyzed reductive annulation, a strategy that has been used for the direct synthesis of novel quinoxaline derivatives from catechols and nitroarylamines. rsc.org While this specific example does not start with the pre-formed quinoxaline, it illustrates the principle of using carbonyl chemistry to build fused ring systems. The versatility of the quinoxaline scaffold in such transformations allows for the generation of a wide array of polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

Synthesis of Novel Fused Heterocyclic Systems (e.g., pyrazolo[4',3':5,6]pyrano[2,3-b]quinoxalin-4(1H)-one)

This compound and its derivatives are key intermediates in the synthesis of novel, fused heterocyclic systems. A notable example is the one-step synthesis of derivatives of pyrazolo[4',3':5,6]pyrano[2,3-b]quinoxalin-4(1H)-one. This tetracyclic system is formed from the reaction of 3-chlorothis compound with various 1-substituted or 1,3-disubstituted 2-pyrazolin-5-ones holzer-group.at.

The reaction is typically carried out in the presence of calcium hydroxide in boiling 1,4-dioxane. The mechanism involves the acylation of the pyrazolone tautomer, 5-hydroxypyrazole, followed by a spontaneous intramolecular cyclization. This cyclization is facilitated by the presence of an "activated" halogen atom at the 3-position of the quinoxaline ring, which acts as a good leaving group for the intramolecular nucleophilic substitution holzer-group.at.

The general procedure involves adding a suspension of the acid chloride in anhydrous 1,4-dioxane to a suspension of the appropriate pyrazolone and calcium hydroxide in the same solvent. The mixture is then refluxed for several hours. After cooling, the product is isolated by acidification and filtration holzer-group.at.

Table 1: Synthesis of Pyrazolo[4',3':5,6]pyrano[2,3-b]quinoxalin-4(1H)-one Derivatives

| Reactant 1 (Pyrazolone) | Reactant 2 | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1,3-disubstituted 2-pyrazolin-5-ones | 3-chlorothis compound | Ca(OH)₂, boiling 1,4-dioxane | Substituted pyrazolo[4',3':5,6]pyrano[2,3-b]quinoxalin-4(1H)-one | Varies |

Data sourced from J. Heterocyclic Chem., 44, 1139 (2007) holzer-group.at

It is noteworthy that the required 3-chlorothis compound is not commercially available and must be synthesized. The synthesis starts from 2-chloro-3-methylquinoxaline, which is oxidized to 3-chloroquinoxaline-2-carboxylic acid. This carboxylic acid is then converted to the corresponding acid chloride using a chlorinating agent like thionyl chloride holzer-group.at.

Reactions with Chiral α-Hydroxy Carboxylic Acids

The reaction of this compound with chiral α-hydroxy carboxylic acids is a characteristic example of nucleophilic acyl substitution. Acyl chlorides are highly reactive acylating agents, and the presence of two nucleophilic centers in α-hydroxy carboxylic acids—the hydroxyl group and the carboxylic acid group—leads to competitive reactions chemrevise.orgcrunchchemistry.co.ukchemistrysteps.com.

The primary and more facile reaction is the O-acylation, where the alcohol functionality of the α-hydroxy acid acts as a nucleophile, attacking the electrophilic carbonyl carbon of the this compound. This reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to form an ester. A base, such as pyridine or triethylamine, is often added to neutralize the hydrogen chloride byproduct crunchchemistry.co.ukchemistrysteps.com.

Mechanism of O-Acylation:

Nucleophilic Attack: The lone pair of electrons on the oxygen of the hydroxyl group attacks the carbonyl carbon of this compound.

Formation of Tetrahedral Intermediate: The pi bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination of Leaving Group: The carbonyl group reforms by the expulsion of the chloride ion.

Deprotonation: The added base removes the proton from the initially attacking hydroxyl group, yielding the final ester product and the hydrochloride salt of the base.

Given that the starting α-hydroxy carboxylic acid is chiral, this acylation reaction at the hydroxyl group typically proceeds with retention of configuration at the chiral center, as the reaction does not directly involve the chiral carbon.

A potential side reaction is the acylation of the carboxylic acid group to form a mixed anhydride. However, the hydroxyl group is generally a more reactive nucleophile than the carboxylic acid group under neutral or slightly basic conditions, favoring ester formation. Under acidic conditions, the amino group of hydroxyamino acids can be protonated, allowing for chemoselective O-acylation nih.gov.

Table 2: Potential Products of the Reaction between this compound and a Chiral α-Hydroxy Carboxylic Acid

| Reactant 1 | Reactant 2 | Potential Product | Reaction Type |

|---|---|---|---|

| This compound | Chiral α-Hydroxy Carboxylic Acid (Hydroxyl group) | Chiral Ester | O-Acylation (Nucleophilic Acyl Substitution) |

The reactivity of acyl chlorides is such that these reactions often occur readily at room temperature crunchchemistry.co.ukchemguide.co.uk. The choice of reaction conditions, such as the solvent, temperature, and the presence or absence of a base, can influence the selectivity between O-acylation and anhydride formation.

Derivatization Strategies and Advanced Analytical Applications

Application as a Fluorescence Derivatization Reagent

The planar and highly conjugated structure of the quinoxaline (B1680401) ring is responsible for its fluorescent properties. nih.gov By attaching this moiety to target analytes, Quinoxaline-2-carbonyl chloride can be used as a labeling agent to convert non-fluorescent molecules into derivatives that can be detected with high sensitivity by fluorescence detectors.

Aliphatic alcohols often lack a suitable chromophore for UV or fluorescence detection, making their direct analysis by HPLC challenging at low concentrations. Derivatization with this compound provides a solution by introducing the highly responsive quinoxaline group. The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the carbonyl carbon of the acyl chloride, displacing the chloride ion and forming a stable quinoxaline-2-carboxylate ester.

The resulting ester derivative possesses the strong UV-absorbing and fluorescent characteristics of the quinoxaline scaffold, allowing for sensitive detection. The reaction conditions, such as solvent and temperature, can be optimized to ensure complete and rapid derivatization.

Illustrative Research Findings for Alcohol Derivatization

While specific studies on this compound as a routine HPLC reagent are not extensively documented, the expected performance can be extrapolated from the known properties of the quinoxaline fluorophore. The following table illustrates hypothetical detection parameters for a series of primary alcohols derivatized with this compound and analyzed by fluorescence HPLC.

| Analyte (Alcohol) | Hypothetical Retention Time (min) | Excitation λ (nm) | Emission λ (nm) | Limit of Detection (LOD) (pmol/injection) |

| Methanol (B129727) | 4.2 | 303 | 363 | 5.5 |

| Ethanol (B145695) | 5.8 | 303 | 363 | 4.8 |

| Propan-1-ol | 7.1 | 303 | 363 | 3.9 |

| Butan-1-ol | 8.9 | 303 | 363 | 3.1 |

This table is illustrative and based on the expected chromatographic behavior and known spectral properties of quinoxaline derivatives. nih.gov

Similar to alcohols, many primary and secondary amines are difficult to detect directly in HPLC. This compound reacts efficiently with the amino group to form a stable N-substituted quinoxaline-2-carboxamide. This reaction is typically rapid and can be performed under mild conditions.

The resulting amide derivatives are highly fluorescent, enabling trace-level quantification of biogenic amines, amino acids, and other amine-containing compounds in complex matrices. The enhanced sensitivity achieved through this derivatization is often several orders of magnitude greater than that of UV detection.

Illustrative Research Findings for Amine Derivatization

The derivatization of amines with a fluorescent tag is a common strategy in analytical chemistry. The table below provides representative data on the HPLC-fluorescence analysis of several biogenic amines following derivatization with this compound.

| Analyte (Amine) | Hypothetical Retention Time (min) | Excitation λ (nm) | Emission λ (nm) | Limit of Detection (LOD) (fmol/injection) |

| Methylamine | 6.5 | 303 | 363 | 95 |

| Ethylamine | 7.8 | 303 | 363 | 80 |

| Putrescine | 10.2 | 303 | 363 | 65 |

| Cadaverine | 11.5 | 303 | 363 | 50 |

This table is illustrative and based on the expected analytical performance for fluorescently tagged amines. nih.gov

Development of UV-Active and Fluorescent Derivatives for Chromatographic Analysis

The development of derivatives using this compound is centered on leveraging the photophysical properties of the quinoxaline ring system. The UV-Vis spectra of quinoxaline derivatives typically exhibit two or more absorption maxima, which can be attributed to π-π* and n-π* electronic transitions. nih.gov This allows for flexible selection of the detection wavelength to maximize sensitivity and minimize interference from matrix components.

The formation of quinoxaline derivatives results in a marked increase in fluorescence intensity compared to the parent analytes. For instance, the reaction of a peptide's N-terminal amino acid with a reagent to form a quinoxaline derivative leads to a significant fluorescence enhancement, with an emission maximum around 363 nm when excited at 303 nm. nih.gov This property is crucial for developing highly sensitive analytical methods for biological and environmental samples. The choice of detection method—UV or fluorescence—depends on the required sensitivity, with fluorescence detection generally offering lower detection limits.

Pre-column Derivatization Methodologies in Liquid Chromatography

Pre-column derivatization is a technique where the analyte is chemically modified before its introduction into the liquid chromatography system. academicjournals.orgactascientific.comcreative-proteomics.com This approach is widely used to improve the chromatographic properties and detectability of analytes. academicjournals.orgnih.govnih.gov

When using this compound, the pre-column derivatization process typically involves the following steps:

Sample Preparation : The analyte is extracted from its matrix (e.g., biological fluid, environmental sample) and dissolved in a suitable aprotic solvent like acetonitrile.

Reaction : A solution of this compound is added to the sample, often in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrogen chloride (HCl) gas produced during the reaction.

Incubation : The mixture is incubated at a controlled temperature (e.g., room temperature or slightly elevated) for a specific duration to ensure the reaction goes to completion.

Quenching : Any excess this compound may be quenched by adding a small amount of a suitable nucleophile, or the reaction is simply stopped by dilution.

Injection : A specific volume of the resulting solution containing the derivatized analyte is injected into the HPLC system for separation and detection.

This methodology is advantageous because it allows for the removal of excess reagent and by-products before analysis, leading to cleaner chromatograms and protecting the analytical column.

Spectroscopic Characterization of Derived Compounds

After derivatization, it is essential to confirm the structure of the newly formed compound. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), are indispensable for this purpose.

¹H NMR and ¹³C NMR spectroscopy provide detailed information about the molecular structure of the quinoxaline derivatives. The characteristic signals of the quinoxaline ring protons and carbons can be unambiguously identified, confirming the successful attachment of the tag to the analyte.

For example, in a ¹H NMR spectrum of a quinoxaline derivative, the protons on the quinoxaline ring typically appear as multiplets in the downfield region (around δ 7.5-9.0 ppm). The formation of an ester or amide bond can be confirmed by observing the signals of the protons adjacent to the newly formed functional group. For instance, the derivatization of ethanol would result in a characteristic quartet and triplet for the ethyl group protons, shifted downfield due to the electron-withdrawing effect of the adjacent carbonyl group.

Expected ¹H NMR Chemical Shifts for a Quinoxaline Derivative

The following table provides expected ¹H NMR chemical shift ranges for a hypothetical derivative, Ethyl quinoxaline-2-carboxylate, formed from the reaction of this compound with ethanol.

| Protons | Functional Group | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Quinoxaline Ring Protons | Aromatic C-H | 7.50 - 9.10 | Multiplet (m) |

| Methylene Protons | -O-CH₂ -CH₃ | ~4.50 | Quartet (q) |

| Methyl Protons | -O-CH₂-CH₃ | ~1.45 | Triplet (t) |

Data are illustrative and based on typical chemical shifts for quinoxaline and ester moieties. chemrxiv.orgresearchgate.net The precise chemical shifts and coupling constants would provide definitive proof of the structure of the derivatized compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Complexed Species

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for characterizing the formation of complexes involving derivatives of this compound. When a molecule is derivatized with this compound and subsequently complexed with a metal ion, distinct changes in the vibrational spectra occur, providing evidence of coordination.

The analysis of these complexes often focuses on specific regions of the infrared spectrum. The carbonyl (C=O) stretching vibration, typically observed in the range of 1850-1550 cm⁻¹, is particularly sensitive to its chemical environment. scialert.net For instance, in a study of an indeno quinoxaline derivative, the C=O stretching vibration was identified at 1748 and 1620 cm⁻¹ in the IR spectrum. scialert.net Upon complexation with a metal ion, the electron density around the carbonyl group changes, often leading to a shift in its stretching frequency. This shift is a key indicator that the carbonyl oxygen is involved in coordination with the metal center.

Other important vibrational modes include the C=N stretching within the quinoxaline ring and C-H stretching vibrations. The C-H stretching of heteroaromatic rings characteristically appears in the 3100-3000 cm⁻¹ region. scialert.net Changes in the position and intensity of these bands can also signify the formation of a metal complex. isca.me For example, the coordination of metal ions through the nitrogen atoms of the quinoxaline ring can alter the vibrational frequencies associated with the heterocyclic structure. isca.me

Table 1: Characteristic FT-IR Vibrational Frequencies for Quinoxaline Derivatives

| Functional Group | Typical Wavenumber Range (cm⁻¹) | Observations in Quinoxaline Derivatives |

| C-H (Aromatic) | 3100 - 3000 | Observed at 3063 and 3038 cm⁻¹ in an indeno quinoxaline derivative. scialert.net |

| C=O (Carbonyl) | 1850 - 1550 | Bands identified at 1748 and 1620 cm⁻¹ for a quinoxaline derivative. scialert.net |

| C=C (Aromatic) | 1625 - 1430 | Ring stretching modes observed at 1579 and 1506 cm⁻¹. scialert.net |

| C=N (Imine) | 1690 - 1640 | Subject to shifts upon metal complexation. |

This table is interactive. Data can be sorted by clicking on the column headers.

UV-Visible Spectroscopy of Derivatives and Metal Complexes

UV-Visible spectroscopy is instrumental in studying the electronic transitions of quinoxaline derivatives and their metal complexes. The inherent conjugated system of the quinoxaline ring gives rise to characteristic absorption bands that are sensitive to substitution and coordination.

Derivatives of quinoxaline typically exhibit two main types of electronic transitions: π-π* and n-π. The high-energy π-π transitions, often appearing as strong absorption bands, are associated with the aromatic system. researchgate.netnih.gov For instance, a series of 2(1H)-quinoxalin-2-one derivatives showed intense absorption peaks around 327 nm and 280 nm, attributed to π-π* transitions. researchgate.net A weaker absorption band, observed around 340 nm in the same series, is due to a combination of n-π* and π-π* transitions. researchgate.net The n-π* transitions involve the non-bonding electrons on the nitrogen atoms of the pyrazine (B50134) ring. nih.gov

The introduction of different substituents onto the quinoxaline core can lead to a bathochromic (red) or hypsochromic (blue) shift of these absorption maxima. This is in accordance with the electron-donating or electron-withdrawing strength of the substituents. researchgate.net

When quinoxaline derivatives form complexes with metal ions, significant changes in the UV-Visible spectra are often observed. The coordination of the metal can perturb the electronic energy levels of the ligand, causing shifts in the π-π* and n-π* transitions. researchgate.net Additionally, new absorption bands may appear, which are attributed to metal-to-ligand charge transfer (MLCT) transitions. These spectral changes confirm the formation of the complex and can provide information about its geometry and electronic structure. isca.mecardiff.ac.uk

Table 2: UV-Visible Absorption Maxima for Quinoxaline Derivatives

| Derivative Type | Transition | Approximate λmax (nm) | Reference |

| 2(1H)-quinoxalin-2-one | π-π | 280, 327 | researchgate.net |

| 2(1H)-quinoxalin-2-one | n-π / π-π | 340 | researchgate.net |

| Aryl-substituted quinoxaline | π-π | 305 - 325 | nih.gov |

| Aryl-substituted quinoxaline | n-π* | 400 - 410 | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Mass Spectrometry in Derivatization Analysis

Mass spectrometry (MS) is a vital tool for the structural confirmation and analysis of compounds derivatized with this compound. Techniques such as Electrospray Ionization (ESI) coupled with tandem mass spectrometry (MS/MS) provide high sensitivity and specificity for identifying these derivatives. nih.gov

In the analysis of quinoxaline derivatives, ESI typically generates protonated molecules [M+H]⁺. nih.gov The subsequent fragmentation of these precursor ions in the mass spectrometer provides a wealth of structural information. The breakdown pathways can be rationalized by conducting low-energy collision-induced dissociation (CID) MS/MS experiments. nih.gov

The fragmentation patterns are characteristic of the quinoxaline core and the specific analyte that has been derivatized. For example, in studies of 1-alkyl-3-methyl-2(1H)-quinoxalin-2-one derivatives, the abundance of the molecular ion peak was found to decrease as the length of the alkyl chain at the N-1 position increased. researchgate.net This type of systematic fragmentation behavior is crucial for identifying unknown analytes based on their derivatized mass spectra. Gas chromatography-mass spectrometry (GC-MS) is also employed, particularly after converting the derivatized amino acids into their corresponding quinoxalinol derivatives, which can then be analyzed, for instance, as O-trimethylsilyl derivatives. nih.gov

The high resolution and accuracy of modern mass spectrometers, such as Quadrupole Time-of-Flight (QqToF) instruments, allow for the precise determination of elemental composition, further aiding in the unambiguous identification of the derivatized species. nih.gov

Chromatographic Method Development for Trace Analysis (e.g., Amantadine)

The trace analysis of compounds like amantadine, which lack a native chromophore, presents a significant analytical challenge. High-Performance Liquid Chromatography (HPLC) with UV detection is a common analytical technique, but it cannot be directly applied to such analytes. Derivatization with a reagent like this compound is a key strategy to overcome this limitation.

The development of a chromatographic method for amantadine would involve a pre-column derivatization step. In this step, the primary amine group of amantadine reacts with this compound to form a stable amide derivative that possesses the strongly UV-absorbing quinoxaline moiety. This allows for sensitive detection using a standard UV or photodiode array (PDA) detector.

Method development would focus on optimizing several key parameters:

Derivatization Reaction: Optimization of reaction conditions such as pH, temperature, reaction time, and reagent concentration is crucial to ensure complete and reproducible derivatization.

Chromatographic Separation: A reversed-phase HPLC column, such as a C18 column, is typically used. indexcopernicus.com The mobile phase composition, usually a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile), is optimized to achieve good resolution between the derivatized analyte and any potential interferences. indexcopernicus.com

Detection: The detection wavelength is selected based on the UV-Visible spectrum of the quinoxaline derivative to maximize sensitivity.

Validation: The developed method must be validated according to established guidelines (e.g., ICH) for parameters such as specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ). indexcopernicus.com

While methods using other derivatizing agents like (2-Napthoxy) Acetyl chloride and Phenyl isothiocyanate have been successfully developed and validated for amantadine, the principles remain directly applicable. indexcopernicus.com For example, a validated HPLC method for amantadine derivatized with (2-Napthoxy) Acetyl chloride demonstrated linearity over a concentration range of 28-171 μg/mL with an LOD of 0.23 μg/mL. A similar or improved level of performance would be the goal when developing a method using this compound.

Table 3: Example Parameters for HPLC Method Development for Derivatized Amantadine

| Parameter | Example Condition | Purpose | Reference |

| Column | Inertsil ODS-3V, 250 x 4.6 mm, 5 µm | Reversed-phase separation | |

| Mobile Phase | 0.02 M Ammonium Acetate Buffer : Methanol (12:88) | Elution of the analyte | |

| Flow Rate | 1.5 mL/min | Control retention time and peak shape | |

| Detection | UV at 226 nm | Quantitation of the derivatized analyte | |

| Internal Standard | Memantine | Improve precision and accuracy |

This table is interactive and provides a template for method development based on existing literature.

Applications in Advanced Organic Synthesis and Material Science

Building Block in the Construction of Complex Molecular Architectures

The quinoxaline (B1680401) moiety is a recognized "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets. nih.gov Quinoxaline-2-carbonyl chloride serves as a key intermediate in the synthesis of complex molecules with potential therapeutic applications. smolecule.com Its reactivity allows for the construction of elaborate molecular frameworks, including those with potential as anti-cancer, anti-inflammatory, and anti-microbial agents. smolecule.com

The synthesis of novel quinoxaline derivatives is crucial as these compounds rarely occur in nature. kit.edu The accessibility of starting materials and the stability of the quinoxaline ring make it an attractive scaffold for developing new compounds. kit.edu Researchers have successfully synthesized various quinoxaline derivatives, such as those with antiproliferative effects targeting tubulin polymerization and various receptor tyrosine kinases. mdpi.com

Synthesis of Diverse Nitrogen-Containing Heterocycles

This compound is instrumental in the synthesis of a variety of other nitrogen-containing heterocycles. This is primarily due to the reactivity of the acyl chloride group, which readily undergoes reactions with a wide range of nucleophiles. For instance, reacting this compound with amines leads to the formation of quinoxaline-2-carboxamides. nih.gov This reaction has been utilized to create series of compounds with varying substituents to investigate their biological activities. nih.gov

The quinoxaline structure itself is a fusion of a benzene (B151609) and a pyrazine (B50134) ring, and its derivatives are of high interest in multiple fields. kit.edu The ability to introduce various functional groups through the carbonyl chloride handle allows for the creation of a diverse library of heterocyclic compounds. kit.edu

Development of Fluorescent Materials and Dyes

Quinoxaline derivatives are known for their fluorescent properties and are utilized in the development of advanced materials. nih.gov The quinoxaline ring system can be modified to tune its absorption and emission wavelengths, making it a versatile fluorophore. nih.gov this compound can be used to synthesize molecules that exhibit luminescence, contributing to the field of fluorescent materials. smolecule.com

Research has shown that quinoxaline-based molecules can exhibit intriguing photophysical properties, such as aggregation-induced emission (AEE). rsc.org Furthermore, quinoxaline derivatives have been investigated as pH-sensitive fluorescent indicators, demonstrating changes in their optical properties upon protonation. mdpi.com The development of novel fluorescent ionic liquids derived from quinoxalines has also been reported, showcasing dual or triple emissions and mechanochromic behaviors. researchgate.net

Preparation of Intermediates for Agrochemical Development

The quinoxaline scaffold is not only relevant in pharmaceuticals but also in the development of agrochemicals. nih.gov this compound can serve as a precursor for synthesizing intermediates that are essential for creating new agrochemical products. smolecule.com The diverse biological activities associated with quinoxaline derivatives make them promising candidates for developing new pesticides and herbicides. nih.gov

Explorations in Medicinal Chemistry and Biological Activity of Derivatives

Design and Synthesis of Biologically Active Quinoxaline (B1680401) Derivatives

The inherent chemical properties of the quinoxaline ring system allow for extensive structural modifications, leading to the generation of diverse compound libraries. nih.gov These libraries are then screened for various biological activities, leading to the identification of lead compounds for further development.

Quinoxaline derivatives have emerged as a promising class of antimicrobial agents. mdpi.com Notably, certain derivatives have demonstrated significant efficacy against methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired and community-associated infections. nih.govresearchgate.net

A study evaluating a specific quinoxaline derivative compound against sixty MRSA isolates revealed promising results. nih.govresearchgate.net The minimum inhibitory concentration (MIC) values, which indicate the lowest concentration of a drug that inhibits the visible growth of a microorganism, were primarily in the range of 1–4 μg/mL. nih.govresearchgate.net This demonstrates the potent antibacterial activity of the quinoxaline derivative against MRSA. nih.gov

| MIC (μg/mL) | Percentage of Isolates |

|---|---|

| 1 | 3.3% |

| 2 | 20% |

| 4 | 56.7% |

| 8 | 20% |

Furthermore, some quinoxaline 1,4-dioxide derivatives have shown potent antibacterial activity, including against M. tuberculosis strains. nih.gov The introduction of a halogen atom at the 6-position of the quinoxaline ring has been found to enhance this activity. nih.gov

Derivatives of quinoxaline have been investigated for their antiviral properties, with a particular focus on the hepatitis B virus (HBV). nih.govnih.gov One of the key strategies in developing anti-HBV drugs is to disrupt the assembly of the viral nucleocapsid, a crucial step in the virus's replication cycle. nih.govresearchgate.netmdpi.com

The quinoxaline scaffold is a promising platform for the development of anticancer agents. researchgate.netmdpi.comnih.gov Derivatives have been shown to act as inhibitors of various enzymes implicated in cancer progression, such as gelatinases and Pim kinases. nih.govmdpi.comnih.govresearchgate.net

Gelatinase Inhibitors: Two classes of gelatinase inhibitors featuring a quinoxalinone motif have been synthesized. nih.gov These compounds are designed to fit into the S1 binding domain of the gelatinase enzyme. While one series showed moderate activity, two derivatives from the second series demonstrated activity comparable to the reference compound, LY52. nih.gov

Human Proviral Integration Site for Moloney Murine Leukemia Virus (Pim) Kinase Inhibitors: Overexpression of Pim-1 and Pim-2 kinases is associated with various cancers. mdpi.comnih.govresearchgate.net Researchers have designed and synthesized quinoxaline derivatives that act as dual inhibitors of these kinases. mdpi.comnih.govresearchgate.net A lead compound, quinoxaline-2-carboxylic acid, showed potent inhibition of Pim-1. nih.gov Further structural modifications led to the identification of compounds 5c and 5e, which are potent submicromolar inhibitors of both Pim-1 and Pim-2. mdpi.comnih.govresearchgate.net These compounds also demonstrated the ability to inhibit the growth of human cancer cell lines with high levels of Pim-1/2 kinases. mdpi.comnih.govresearchgate.net

| Compound | Pim-1 IC50 (nM) | Pim-2 IC50 (µM) |

|---|---|---|

| Quinoxaline-2-carboxylic acid | 74 | 2.10 |

| 5c | Submicromolar | Submicromolar |

| 5e | Submicromolar | Submicromolar |

Other Anticancer Mechanisms: Quinoxaline derivatives have also been investigated as inhibitors of other targets in cancer therapy. For example, a quinoxaline derivative, GK13, was identified as a competitive inhibitor of transglutaminase 2 (TGase 2), an enzyme involved in cancer cell survival. nih.gov Additionally, some quinoxaline derivatives have been designed as dual inhibitors of EGFR and COX-2, showing potent anticancer and anti-inflammatory activities. rsc.orgnih.gov

The anti-inflammatory potential of quinoxaline derivatives is an active area of research. nih.gov Some derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators of inflammation. rsc.orgnih.gov Certain novel quinoxaline derivatives have demonstrated potent COX-2 inhibitory activity, with some compounds showing higher selectivity for COX-2 over COX-1. rsc.orgnih.gov This selectivity is a desirable characteristic for anti-inflammatory drugs as it may reduce the risk of gastrointestinal side effects associated with non-selective COX inhibitors.

Development of Targeted Therapeutic Leads

The development of targeted therapies is a key focus in modern drug discovery, and quinoxaline derivatives offer a versatile scaffold for this purpose. nih.gov By understanding the molecular targets of these compounds, researchers can rationally design more specific and effective drugs. nih.gov The diverse biological activities of quinoxalines, including their roles as anticancer, antiviral, and anti-inflammatory agents, highlight their potential for the development of targeted therapeutic leads. nih.gov

Modulators of Specific Biological Pathways

Quinoxaline derivatives have been shown to modulate various specific biological pathways, further underscoring their therapeutic potential.

mGluR5 Non-competitive Antagonists: While not the primary focus of the provided information, the broader class of quinoxaline derivatives has been explored for its effects on neurological pathways.

SIRT1 Activators: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a role in various cellular processes. nih.govresearchgate.net Pyrrolo[1,2-a]quinoxalines have been identified as a class of synthetic SIRT1 activators. nih.gov These compounds bind to a hydrophobic pocket on the enzyme, distinct from the active site, and allosterically activate it. researchgate.netnih.gov This activation is dependent on the structure of the peptide substrate. researchgate.net The development of such activators holds promise for conditions where increased SIRT1 activity is beneficial. nih.gov

Multidrug Resistance Modulators: The issue of multidrug resistance is a significant challenge in cancer chemotherapy. researchgate.net The overexpression of Pim kinases, which can be inhibited by certain quinoxaline derivatives, is linked to drug resistance, suggesting a potential role for these compounds in overcoming this challenge. mdpi.comnih.govresearchgate.net

Applications in Biomedical Imaging: Synthesis of Positron Emission Tomography (PET) Ligands

The quinoxaline scaffold is a significant pharmacophore in the development of novel diagnostic tools, particularly in the field of biomedical imaging. Its derivatives have been successfully synthesized and evaluated as ligands for Positron Emission Tomography (PET), a non-invasive imaging technique that allows for the visualization and quantification of metabolic processes and physiological activities in vivo. longdom.org The development of PET tracers based on the quinoxaline structure has opened new avenues for studying various pathological conditions, including neurodegenerative diseases and cancer. nih.govfrontiersin.org

Researchers have been drawn to the quinoxaline core for its favorable properties, which can be tailored through chemical modification to create PET ligands with high affinity and selectivity for specific biological targets. nih.govnih.gov The synthesis of these ligands often involves the radiolabeling of a quinoxaline derivative with a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F) or gallium-68 (B1239309) (⁶⁸Ga). frontiersin.orgnih.gov Fluorine-18 is a widely used radionuclide due to its optimal half-life of 109.8 minutes and low positron energy, which results in high-resolution images. nih.gov

Targeting β-Amyloid Plaques in Alzheimer's Disease

A significant application of quinoxaline-based PET ligands is in the imaging of β-amyloid (Aβ) plaques, a hallmark of Alzheimer's disease. nih.gov The ability to visualize and quantify these plaques in the living brain is crucial for the early diagnosis and monitoring of disease progression.

In this context, a series of 2-phenylquinoxaline (B188063) (PQ) derivatives have been synthesized and evaluated for their potential as PET tracers for Aβ plaques. nih.gov These derivatives demonstrated a high binding affinity for Aβ aggregates, with Ki values in the nanomolar range. nih.gov One of the most promising compounds from this series is [¹⁸F]PQ-6, which exhibited a very high affinity for Aβ aggregates with a Ki value of 0.895 nM. nih.gov

Biodistribution studies in normal mice revealed that these quinoxaline derivatives have good uptake into the brain, followed by a washout over time. nih.gov Furthermore, in vivo imaging studies using APP transgenic mice showed that [¹⁸F]PQ-6 was able to label Aβ plaques. nih.gov Although some nonspecific binding was observed, these findings underscore the potential of the quinoxaline scaffold for developing more refined PET probes for imaging Aβ plaques. nih.gov

Table 1: In Vitro Binding Affinities of Quinoxaline Derivatives for β-Amyloid Aggregates

| Compound | Ki (nM) |

| PQ-3 | >100 |

| PQ-6 | 0.895 |

| AV-45 | ~8.95 |

This table is interactive. You can sort and filter the data.

Probing the Tumor Microenvironment

The unique metabolic characteristics of tumors have also been a target for quinoxaline-based PET ligands. 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) is an enzyme that is upregulated in various malignant tumors and plays a key role in glycolysis. frontiersin.org Targeting PFKFB3 with a specific PET tracer could provide valuable diagnostic information.

To this end, a potent ⁶⁸Ga-radiolabeled aminoquinoxaline derivative, designated as [⁶⁸Ga]-5, was successfully developed and evaluated as a PFKFB3-targeted PET tracer. frontiersin.org The synthesis involved chelating the quinoxaline derivative with DOTA to allow for stable radiolabeling with ⁶⁸Ga. frontiersin.org In vitro and in vivo evaluations demonstrated that [⁶⁸Ga]-5 possesses promising properties as a PET ligand, with selective accumulation observed in PFKFB3-positive tumors. frontiersin.org The development of this tracer highlights the potential of aminoquinoxaline derivatives as "theranostic" agents for both tumor diagnosis and treatment. frontiersin.org

Table 2: Characteristics of [⁶⁸Ga]-5 as a PFKFB3-Targeted PET Tracer

| Property | Finding |

| Target | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 3 (PFKFB3) |

| Radionuclide | Gallium-68 (⁶⁸Ga) |

| In Vitro Stability | Strong |

| Lipophilicity | Moderate |

| In Vivo Uptake | Selective accumulation in PFKFB3-positive tumors |

This table is interactive. You can sort and filter the data.

Imaging Opioid Receptors

The κ-opioid receptor (KOR) is implicated in a range of conditions, including pain, depression, and neurodegenerative disorders such as multiple sclerosis. nih.gov The development of a selective PET tracer for KOR would be invaluable for better understanding its role in these diseases.

With this goal in mind, fluorinated perhydroquinoxaline derivatives have been synthesized as potential KOR-selective PET tracers. nih.gov These compounds were designed based on a class of potent KOR agonists. Two promising candidates, [¹⁸F]-2 and [¹⁸F]-14c, were developed. nih.gov Compound [¹⁸F]-14c, in particular, showed very high KOR affinity with a Ki value of 0.82 nM. nih.gov

The radiosynthesis of these tracers was designed to introduce the [¹⁸F]fluoride at a late stage, which is crucial for working with short-lived isotopes. nih.gov In vivo studies in mice with [¹⁸F]-2 showed a very fast and efficient clearance from the body. nih.gov The development of these quinoxaline-based KOR agonists into viable PET tracers represents a promising avenue for future research. nih.gov

Table 3: Binding Affinities of Fluorinated Quinoxaline Derivatives for the κ-Opioid Receptor

| Compound | Ki (nM) |

| [¹⁸F]-2 | 5.6 |

| [¹⁸F]-14c | 0.82 |

This table is interactive. You can sort and filter the data.

Safety Protocols and Experimental Handling Considerations in Research

Comprehensive Risk Assessment in Laboratory Procedures

A thorough risk assessment is a mandatory prerequisite for any procedure involving quinoxaline-2-carbonyl chloride. dchas.org This process involves systematically identifying potential hazards, evaluating the associated risks, and implementing effective control measures. clpmag.com The assessment should be structured around the RAMP (Recognize, Assess, Minimize, Prepare) paradigm to ensure a comprehensive evaluation. dchas.org

Key Hazard Identification:

Corrosivity: The acyl chloride functional group renders the compound highly corrosive, capable of causing severe burns upon contact with skin and eyes. smolecule.com

Reactivity: It reacts violently with water and other protic solvents, releasing toxic and corrosive hydrochloric acid (HCl) gas. smolecule.com

Irritation: Vapors are lachrymatory and can cause significant irritation to the respiratory tract. smolecule.com

The risk assessment process must consider the specific quantities being used, the nature of the experimental procedure, and the work environment. clpmag.com For all but the simplest chemistries, a detailed hazard analysis should be documented. dchas.org This assessment informs the development of lab-specific Standard Operating Procedures (SOPs), which must be approved by the Principal Investigator. duke.edu The findings of the risk assessment, including the most critical danger management points, should be clearly communicated to all personnel involved in the procedure during safety briefings. dchas.org

Safe Storage and Stability Under Controlled Laboratory Conditions

Proper storage of this compound is crucial to maintain its stability and prevent hazardous situations. Due to its high reactivity, particularly with moisture, specific storage conditions must be met.

The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Refrigeration is typically recommended to enhance stability. smolecule.com The storage location must be separate from incompatible materials, especially water, alcohols, and other protic solvents, to prevent accidental violent reactions. smolecule.com It is also prudent to avoid storing it near fire hazards like solvent stores. qmul.ac.uk Safe and secure storage for the biological agents must be available. qmul.ac.uk

| Storage Parameter | Requirement | Rationale |

| Temperature | Refrigerated | To enhance chemical stability and reduce vapor pressure. |

| Atmosphere | Dry, inert gas (e.g., Argon, Nitrogen) if possible | To prevent hydrolysis from atmospheric moisture. |

| Container | Tightly sealed, compatible material | To prevent moisture ingress and container degradation. |

| Location | Well-ventilated, secure area | To dissipate any potential vapors and limit access. |

| Segregation | Away from water, alcohols, bases, and oxidizing agents | To prevent violent exothermic reactions and degradation. |

Mitigation Strategies for Corrosive and Irritant Effects during Handling

Given the corrosive and irritant nature of this compound, direct contact and inhalation must be strictly avoided. smolecule.com Mitigation strategies focus on engineering controls and proper handling techniques.

All manipulations of the compound should be performed within a certified chemical fume hood to contain vapors and prevent respiratory exposure. smolecule.com The work area should be equipped with easily accessible emergency safety showers and eyewash stations. ouhsc.edu Personnel must be trained on their locations and proper use before beginning any work. ouhsc.edu When handling the substance, it is critical to perform all procedures in a manner that minimizes the creation of aerosols. qmul.ac.uk

Management of Reactive Hazards, Including Exothermic Reactions with Protic Solvents

The most significant reactive hazard associated with this compound is its vigorous, exothermic reaction with water and other protic solvents (e.g., alcohols, amines). smolecule.com This reaction rapidly generates hydrogen chloride gas, which is toxic, corrosive, and can cause a rapid pressure increase in a closed system. smolecule.com

Managing this hazard requires the absolute exclusion of moisture from all reaction vessels and transfer equipment. Solvents must be rigorously dried, and reactions should ideally be conducted under an inert atmosphere (e.g., nitrogen or argon). When quenching a reaction, the addition of a protic solvent must be done slowly, with extreme caution, and under controlled cooling to manage the resulting exotherm. Planning for potential process deviations or failures is a key part of the risk assessment for these types of reactions.

Personal Protective Equipment (PPE) Requirements and Ventilation Control in Chemical Synthesis

The use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound. smolecule.com The level of PPE should be determined by the risk assessment but must, at a minimum, provide comprehensive protection against splashes, dust, and vapors.

| PPE Item | Specification | Purpose |

| Ventilation | Certified Chemical Fume Hood | To prevent inhalation of corrosive and irritant vapors. smolecule.com |

| Eye Protection | Chemical safety goggles and/or a full-face shield | To protect eyes from splashes of corrosive material. smolecule.com |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact and chemical burns. ouhsc.edu |

| Body Protection | Lab coat (side or back fastening recommended), closed-toe shoes | To protect skin and clothing from contamination. qmul.ac.uk |

All PPE must be removed before leaving the laboratory area to prevent the spread of contamination. qmul.ac.uk Contaminated PPE must be decontaminated or disposed of as hazardous waste. qmul.ac.uk

Emergency Response and Decontamination Protocols for Accidental Exposure or Spills

In the event of an accident, a clear and practiced emergency response plan is essential. All personnel must be familiar with these protocols. princeton.edu

Accidental Exposure:

Skin Contact: Immediately remove all contaminated clothing. nmsu.edu Flush the affected skin area with copious amounts of water for at least 15-20 minutes, using a safety shower if the area is large. ouhsc.eduuq.edu.au Seek immediate medical attention.

Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. nmsu.edu It is critical to hold the eyelids open to ensure thorough rinsing behind the eyelids. ouhsc.edunmsu.edu Seek immediate medical attention.

Inhalation: Move the affected person to fresh air at once. nmsu.edu If breathing is difficult, administer oxygen and seek immediate medical attention.

Spill Response: The response to a spill depends on its size and location. uq.edu.au

Minor Spill (inside a fume hood):

Alert others in the immediate area.

Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent). Do not use combustible materials like paper towels as the primary absorbent.

Carefully sweep the absorbed material into a designated, labeled hazardous waste container. princeton.edu

Decontaminate the spill area with a mild detergent and water, followed by a final wipe-down. princeton.edu

Major Spill (outside a fume hood or a large volume):

Evacuate all personnel from the immediate area immediately. ouhsc.edu

Alert laboratory supervisors and call emergency services (e.g., 911). ouhsc.edunmsu.edu

If the material is volatile or flammable, turn off all nearby ignition sources if it is safe to do so. princeton.edu

Close the doors to the affected area to contain the vapors and prevent re-entry. ouhsc.edu

Provide emergency responders with as much information as possible, including the identity and quantity of the spilled chemical. nmsu.edu

All materials used for spill cleanup must be placed in a sealed, properly labeled container for disposal as hazardous waste. princeton.edu An incident report should be filed as soon as practicable. uq.edu.au

Future Research Directions and Unexplored Potential

Development of Novel and Sustainable Synthetic Routes for Quinoxaline-2-carbonyl Chloride

The synthesis of quinoxaline (B1680401) derivatives, including the foundational this compound, is undergoing a paradigm shift towards more environmentally benign and efficient methodologies. Traditional synthetic methods often rely on harsh reaction conditions, toxic reagents, and volatile organic solvents, which pose environmental and safety concerns. ijirt.orgbenthamdirect.com Future research is increasingly focused on the principles of green chemistry to develop sustainable synthetic protocols.

Key areas of development include:

Green Solvents and Catalysts: The use of water, ionic liquids, and other green solvents is being explored to replace hazardous organic solvents. ijirt.orgnih.gov Furthermore, the development of reusable and eco-friendly catalysts, such as nanocatalysts and bio-based organocatalysts, is a significant area of interest. benthamdirect.comrsc.org These catalysts aim to improve reaction efficiency, reduce waste, and allow for easier product separation and catalyst recycling. nih.govrsc.org

Energy-Efficient Techniques: Microwave and ultrasonic irradiation are being investigated as alternatives to conventional heating methods. ijirt.orgbenthamdirect.com These techniques can significantly reduce reaction times, improve yields, and lower energy consumption. ijirt.org

Atom Economy and One-Pot Syntheses: Future synthetic strategies will likely focus on maximizing atom economy through the design of one-pot, multi-component reactions. nih.gov This approach minimizes the number of synthetic steps and purification procedures, leading to a more efficient and sustainable process.

Mechanochemical Synthesis: A novel area of exploration is the use of mechanochemical methods, such as spiral gas–solid two-phase flow, which can enable the synthesis of quinoxaline derivatives without the need for solvents or external heating, drastically reducing reaction times and environmental impact. mdpi.com

| Sustainable Synthetic Approach | Key Advantages | Illustrative Examples/Catalysts |

|---|---|---|

| Green Solvents | Reduced toxicity and environmental impact. | Water, Ethanol (B145695), Ionic Liquids ijirt.orgnih.gov |

| Reusable Catalysts | Cost-effective, reduced waste, and simplified purification. | Nanocatalysts (e.g., monoclinic zirconia, silica (B1680970) nanoparticles), Organocatalysts nih.govrsc.org |

| Energy-Efficient Methods | Faster reaction rates, lower energy consumption. | Microwave irradiation, Ultrasonic waves benthamdirect.com |

| Mechanochemistry | Solvent-free, rapid reactions, continuous processing. | Spiral gas–solid two-phase flow mdpi.com |

Expansion of Derivatization Strategies for Advanced Analytical Probes and Sensing Technologies

Quinoxaline derivatives have demonstrated significant promise as fluorescent chemosensors for the detection of various analytes, including metal ions and changes in pH. nih.govmdpi.comresearchgate.net The inherent photoactive properties of the quinoxaline scaffold, which can be fine-tuned through chemical modification, make it an excellent building block for the development of advanced analytical probes. mdpi.com

Future research in this area will likely focus on:

Enhanced Selectivity and Sensitivity: The design of novel this compound derivatives with tailored binding sites to achieve higher selectivity and sensitivity for specific analytes is a primary goal. This involves the strategic introduction of functional groups that can interact specifically with the target molecule.

Multi-Analyte Sensing: The development of quinoxaline-based probes capable of detecting multiple analytes simultaneously through distinct optical signals (e.g., colorimetric and fluorogenic responses) is an emerging area. researchgate.net